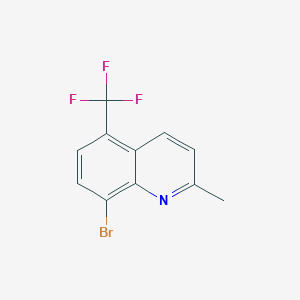
8-Bromo-2-methyl-5-(trifluoromethyl)quinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“8-Bromo-2-methyl-5-(trifluoromethyl)quinoline” is a chemical compound with the molecular formula C10H5BrF3N . It has an average mass of 276.053 Da and a monoisotopic mass of 274.955750 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a quinoline core, which is a type of nitrogen-containing heterocycle, with bromo, methyl, and trifluoromethyl substituents at the 8, 2, and 5 positions respectively .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not detailed in the sources I found, quinolines in general are known to participate in a variety of reactions. For example, they can undergo Suzuki–Miyaura coupling, a type of cross-coupling reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a predicted boiling point of 309.6±37.0 °C and a predicted density of 1.658±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
8-Br-2-Me-5-CF3Q has been used in a wide variety of scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including heterocyclic compounds, pharmaceuticals, and other organic compounds. It has also been used as a catalyst in the synthesis of imidazolium salts and in the preparation of quinoline derivatives. Additionally, 8-Br-2-Me-5-CF3Q has been used in the synthesis of a variety of biologically active compounds, such as antibacterial agents, antifungal agents, and antiviral agents.
Wirkmechanismus
Mode of Action
In SM coupling, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Action Environment
The action, efficacy, and stability of 8-Bromo-2-methyl-5-(trifluoromethyl)quinoline can be influenced by various environmental factors . For instance, the compound’s reactivity can be affected by the presence of an inert atmosphere .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 8-Br-2-Me-5-CF3Q in lab experiments include its high efficiency and its ability to act as a catalyst in the formation of new bonds between molecules. Additionally, 8-Br-2-Me-5-CF3Q can be used in the synthesis of a variety of compounds, including pharmaceuticals and other organic compounds. The main limitation of 8-Br-2-Me-5-CF3Q is that the mechanism of action is not fully understood, which can make it difficult to predict the outcome of experiments.
Zukünftige Richtungen
For 8-Br-2-Me-5-CF3Q include further research into the mechanism of action and the biochemical and physiological effects of the molecule. Additionally, further research into the synthesis of 8-Br-2-Me-5-CF3Q and its applications in the synthesis of a variety of compounds is needed. Furthermore, research into the use of 8-Br-2-Me-5-CF3Q in the synthesis of biologically active compounds is needed in order to understand the potential therapeutic applications of the molecule. Finally, research into the use of 8-Br-2-Me-5-CF3Q as a catalyst in the formation of imidazolium salts is needed in order to understand the potential applications of the molecule in the synthesis of a variety of compounds.
Synthesemethoden
8-Br-2-Me-5-CF3Q can be synthesized using a two-step reaction. The first step involves the reaction of 2-methyl-5-trifluoromethylquinoline with bromine in the presence of a catalyst to form 8-bromo-2-methyl-5-trifluoromethylquinoline. The second step involves the reaction of 8-bromo-2-methyl-5-trifluoromethylquinoline with an amine to form the desired product. The synthesis of 8-Br-2-Me-5-CF3Q has been reported to be highly efficient and can be performed in one pot.
Eigenschaften
IUPAC Name |
8-bromo-2-methyl-5-(trifluoromethyl)quinoline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrF3N/c1-6-2-3-7-8(11(13,14)15)4-5-9(12)10(7)16-6/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLCYNFFZMWPKHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrF3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

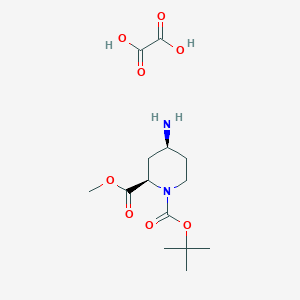
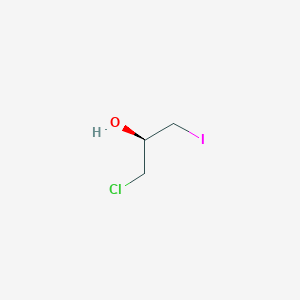
![tert-Butyl N-[(3R,5S)-5-(difluoromethyl)-3-piperidyl]carbamate](/img/structure/B6291369.png)
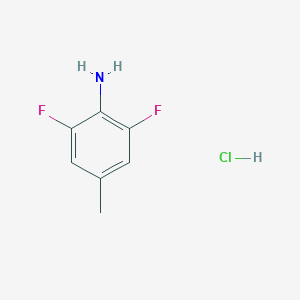



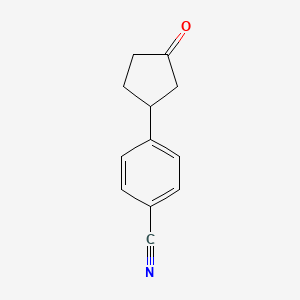
![t-Butyl N-[(3R)-7-bromo-2,3-dihydro-1-benzofuran-3-yl]carbamate](/img/structure/B6291415.png)
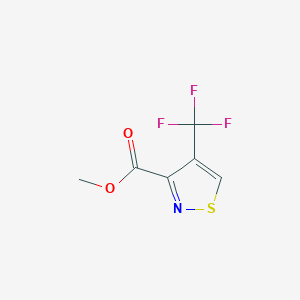



![Dodecabenzylbambus[6]uril, bn-bu[6]](/img/structure/B6291447.png)